

Punigluconin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Punigluconin

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An In-depth Examination of the Bioactive Ellagitannin: From Chemical Identity to Therapeutic Potential

Abstract

Punigluconin, a notable ellagitannin found in pomegranate (*Punica granatum*) and other medicinal plants, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of **Punigluconin**, including its chemical identifiers, and delves into its antioxidant, anti-inflammatory, and α -glucosidase inhibitory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development. Furthermore, this guide illustrates the key signaling pathways modulated by **Punigluconin**, offering insights into its mechanisms of action.

Chemical Identification

Punigluconin is a complex polyphenol characterized by a gluconic acid core to which a hexahydroxydiphenic acid group and two gallic acid units are attached.

Identifier	Value	Reference
CAS Number	103488-38-6	[1][2]
PubChem CID	44631480, 21637585	[1]
Molecular Formula	C ₃₄ H ₂₆ O ₂₃	
Molecular Weight	802.56 g/mol	
Natural Sources	Bark of <i>Punica granatum</i> (pomegranate), <i>Emblica officinalis</i> (amla)	[1]

Biological Activities and Quantitative Data

Punigluconin exhibits a range of biological effects, with its antioxidant, anti-inflammatory, and enzyme inhibitory activities being the most extensively studied.

Antioxidant Activity

Punigluconin demonstrates potent antioxidant properties by scavenging free radicals. The antioxidant capacity has been evaluated using various in vitro assays.

Assay	IC ₅₀ (µg/mL)	Test Substance	Reference
DPPH Radical Scavenging	4.10 ± 0.12	Pomegranate Peel Extract	[3]
ABTS Radical Scavenging	2.50 ± 0.09	Pomegranate Peel Extract	[3]

Note: Data for pure **Punigluconin** is limited; values for pomegranate peel extract, rich in **Punigluconin** and other ellagitannins, are provided as an indication of activity.

Anti-inflammatory Activity

Punigluconin contributes to the anti-inflammatory effects of pomegranate extracts by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Studies on related compounds like punicalagin show significant inhibition of inflammatory markers.

Cytokine/Mediator	Inhibition	Cell Line	Test Substance	Reference
TNF- α	Dose-dependent reduction	Human PBMCs	Pomegranate Peel Extract, Punicalagin, Punicalin, Ellagic Acid	[4] [5]
IL-6	Dose-dependent reduction	Human PBMCs	Pomegranate Peel Extract, Punicalagin, Punicalin, Ellagic Acid	[4] [5]
IL-8	Dose-dependent reduction	Human PBMCs	Pomegranate Peel Extract, Punicalagin, Punicalin, Ellagic Acid	[4] [5]

α -Glucosidase Inhibition

Punigluconin and related ellagitannins have been identified as inhibitors of α -glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory action suggests a potential role in managing postprandial hyperglycemia.

Compound	IC ₅₀ (μ M)	Inhibition Type	Reference
Punicalagin	140.2	Mixed	
Punicalin	191.4	Mixed	
Ellagic Acid	380.9	Mixed	

Note: While **Punigluconin** is a known α -glucosidase inhibitor, specific IC_{50} values for the pure compound were not available in the reviewed literature. Data for structurally related and co-occurring ellagitannins are presented.

Experimental Protocols

α -Glucosidase Inhibition Assay

This protocol outlines a common method for assessing the in vitro α -glucosidase inhibitory activity of a test compound.

Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Test compound (**Punigluconin**) dissolved in a suitable solvent (e.g., DMSO)
- Acarbose as a positive control
- Sodium carbonate (Na_2CO_3) solution (e.g., 0.1 M) to stop the reaction
- 96-well microplate and microplate reader

Procedure:

- Add 50 μ L of phosphate buffer to each well of a 96-well microplate.
- Add 20 μ L of various concentrations of the test compound (or positive control) to the respective wells. For the control well, add 20 μ L of the solvent.
- Add 10 μ L of the α -glucosidase solution (e.g., 1.0 U/mL) to each well.
- Mix gently and pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 20 μ L of the pNPG solution (e.g., 1 mM) to each well.

- Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
- Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.
- Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
- Calculate the percentage of inhibition using the formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the control reaction and A_{sample} is the absorbance of the reaction with the inhibitor.
- The IC_{50} value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This protocol describes a widely used method for evaluating the antioxidant activity of a compound.

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
- Test compound (**Punigluconin**) dissolved in methanol
- Ascorbic acid or Trolox as a positive control
- Methanol
- 96-well microplate and microplate reader

Procedure:

- Prepare a stock solution of the test compound in methanol.
- In a 96-well plate, add a fixed volume of the DPPH solution to each well.
- Add varying concentrations of the test compound or positive control to the wells. For the control, add methanol instead of the test compound.

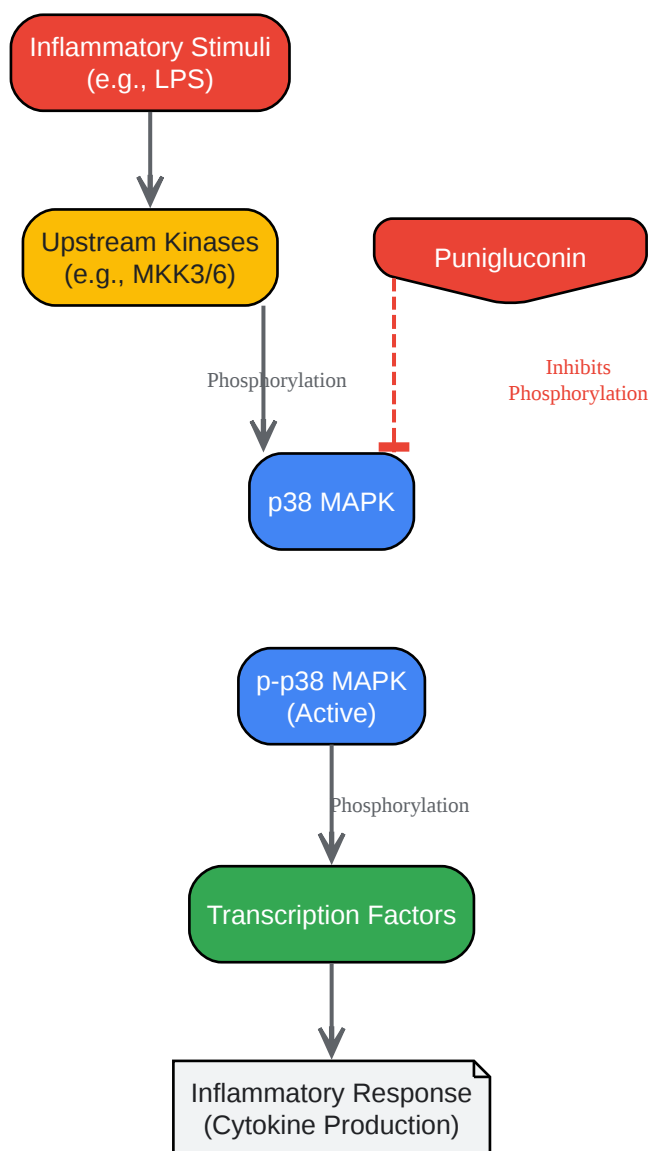
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at a wavelength of approximately 517 nm.
- The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the DPPH solution without the sample and A_{sample} is the absorbance of the DPPH solution with the sample.
- The IC_{50} value is determined from a plot of scavenging activity against the concentration of the test compound.

Signaling Pathway Modulation

Punigluconin and related polyphenols exert their anti-inflammatory effects by intervening in key intracellular signaling cascades, notably the NF- κ B and p38 MAPK pathways.

Inhibition of the NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of I κ B α . This releases NF- κ B, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF- α , IL-6, and IL-8. **Punigluconin** is believed to inhibit this pathway by preventing the degradation of I κ B α .



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